6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione. This reaction proceeds through a cyclization step, followed by saponification with sodium hydroxide to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of greener solvents and catalysts is often explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and potential use in developing new therapeutic agents.
Industry: Utilized in the development of optical materials due to its photophysical properties
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to therapeutic effects in the case of anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, which can significantly alter their properties and applications.
Fluorophenyl derivatives: Compounds with a fluorophenyl group exhibit similar chemical reactivity but may have different biological activities.
Uniqueness
6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific combination of a fluorophenyl group and a pyrazolo[1,5-a]pyrimidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2137630-24-9 |
---|---|
Molecular Formula |
C13H8FN3O2 |
Molecular Weight |
257.2 |
Purity |
95 |
Origin of Product |
United States |
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